molecular formula C15H21NO4 B2412095 N-cyclopentyl-3,4,5-trimethoxybenzamide CAS No. 154235-00-4

N-cyclopentyl-3,4,5-trimethoxybenzamide

Cat. No.: B2412095
CAS No.: 154235-00-4
M. Wt: 279.336
InChI Key: PCZKNUOZWYDPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-3,4,5-trimethoxybenzamide is a chemical compound of significant interest in research and development, particularly within medicinal chemistry and chemical biology. This synthetic small molecule belongs to the class of N-substituted benzamides, a group known for its diverse biological activities and utility as a key synthetic intermediate . The compound features a 3,4,5-trimethoxybenzamide scaffold, a common pharmacophore in various bioactive molecules, coupled with a cyclopentyl substituent on the amide nitrogen, which can influence its steric and electronic properties. The core 3,4,5-trimethoxybenzamide structure is a well-established motif in scientific research. Derivatives of this structure have been investigated for potential applications as antiarrhythmics and have been studied for their role in processes like the inhibition of certain enzymes . The three methoxy groups on the aromatic ring contribute to the molecule's overall hydrophobicity, influencing its solubility profile; it is expected to have limited solubility in water but better solubility in organic solvents such as ethanol, methanol, and dichloromethane . Researchers value this compound for exploring structure-activity relationships (SAR) and developing new synthetic pathways for more complex molecules. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-18-12-8-10(9-13(19-2)14(12)20-3)15(17)16-11-6-4-5-7-11/h8-9,11H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKNUOZWYDPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154235-00-4
Record name N-CYCLOPENTYL-3,4,5-TRIMETHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic Potential of N-Cyclopentyl-3,4,5-Trimethoxybenzamide in Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the pharmacology, mechanism of action, and therapeutic potential of N-cyclopentyl-3,4,5-trimethoxybenzamide .

Executive Summary

N-cyclopentyl-3,4,5-trimethoxybenzamide is a bioactive benzamide derivative characterized by a lipophilic cyclopentyl amide moiety coupled to a 3,4,5-trimethoxyphenyl core. This specific structural scaffold positions the compound at the intersection of two major pharmacological classes: tubulin polymerization inhibitors (targeting the colchicine binding site) and anti-inflammatory agents (modulators of NF-


B and potential PDE4 inhibitors).

While often overshadowed by its analogs (e.g., N-cyclopropyl or N-cyclohexyl variants found in medicinal plant extracts like Patrinia scabiosaefolia), the N-cyclopentyl derivative represents a synthetic optimization designed to enhance membrane permeability and metabolic stability. Its therapeutic potential spans oncology (mitotic arrest in solid tumors) and chronic inflammation (ulcerative colitis, rheumatoid arthritis).

Chemical Identity & Structural Biology

Physicochemical Profile
  • IUPAC Name:

    
    -cyclopentyl-3,4,5-trimethoxybenzamide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 279.33 g/mol

  • Structural Motif: The molecule features a "trimethoxy" A-ring (essential for tubulin affinity) linked via an amide bond to a cyclopentyl B-ring (providing hydrophobic interaction similar to the cyclohexyloxy group in Rolipram).

Structure-Activity Relationship (SAR)

The pharmacological potency of this compound is dictated by three critical structural domains:

  • 3,4,5-Trimethoxy Phenyl Ring: Mimics the A-ring of Colchicine and Combretastatin A-4 , enabling high-affinity binding to

    
    -tubulin.
    
  • Amide Linker: Replaces the unstable cis-stilbene bridge of combretastatins or the ester linkage of reserpine, providing hydrolytic stability and hydrogen bond donor/acceptor capability.

  • N-Cyclopentyl Group: A lipophilic pharmacophore that enhances blood-brain barrier (BBB) penetration and cell membrane permeability. It structurally overlaps with the cyclopentyl ether of the PDE4 inhibitor Rolipram , suggesting potential secondary activity in cAMP regulation.

Mechanism of Action (MOA)

The therapeutic effects of N-cyclopentyl-3,4,5-trimethoxybenzamide are mediated through a dual-mechanism pathway: Microtubule Destabilization and NF-


B Suppression .
Primary Target: Tubulin Polymerization Inhibition

The compound acts as a Microtubule Destabilizing Agent (MDA) .

  • Binding Site: It binds to the Colchicine Binding Site at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Effect: Steric hindrance prevents the curved-to-straight conformational change required for microtubule assembly.

  • Outcome: Induces G2/M phase cell cycle arrest , leading to apoptosis in rapidly dividing cells (tumorigenesis).

Secondary Target: NF- B Signaling Modulation

Similar to its N-cyclohexyl and N-cyclopropyl analogs, this compound inhibits the nuclear translocation of NF-


B  (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
  • Mechanism: It blocks the phosphorylation and degradation of I

    
    B
    
    
    
    (inhibitor of kappa B), keeping NF-
    
    
    B sequestered in the cytoplasm.
  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6, IL-1
    
    
    
    ) and enzymes (COX-2, iNOS).
Mechanistic Pathway Visualization

MOA_Pathway cluster_Tubulin Antineoplastic Pathway cluster_Inflammation Anti-Inflammatory Pathway Compound N-cyclopentyl-3,4,5-trimethoxybenzamide Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds IKK IKK Complex Compound->IKK Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Causes Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Induces IkB IkB-alpha (Stabilization) IKK->IkB Prevents Degradation NFkB NF-kB Translocation (Blocked) IkB->NFkB Sequesters Cytokines TNF-alpha, IL-6, COX-2 (Downregulation) NFkB->Cytokines Reduces Expression

Figure 1: Dual mechanism of action targeting Tubulin dynamics and NF-


B signaling.

Therapeutic Applications

Oncology (Solid Tumors)
  • Indication: Breast cancer, Colon cancer, and drug-resistant phenotypes (MDR).

  • Rationale: As a "vascular disrupting agent" (VDA), it targets the neovasculature of tumors. The trimethoxy motif is insensitive to P-glycoprotein (P-gp) efflux pumps, making it effective against multidrug-resistant cell lines.

Gastroenterology (Ulcerative Colitis)
  • Indication: Inflammatory Bowel Disease (IBD).

  • Evidence: Analogous to the N-cyclopropyl variant found in Patrinia scabiosaefolia, the N-cyclopentyl derivative reduces colonic mucosal damage by suppressing the "cytokine storm" via the NF-

    
    B pathway.
    
  • Advantage: The cyclopentyl group increases lipophilicity, potentially improving retention in the lipid-rich epithelial layers of the gut.

Dermatology & Rheumatology
  • Indication: Psoriasis and Rheumatoid Arthritis.

  • Rationale: Inhibition of keratinocyte hyperproliferation (via tubulin mechanism) and reduction of synovial inflammation (via NF-

    
    B mechanism).
    

Preclinical Experimental Protocols

Chemical Synthesis (Schotten-Baumann Protocol)

To generate high-purity material for biological assays.

Reagents: 3,4,5-Trimethoxybenzoyl chloride, Cyclopentylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve 1.0 eq of cyclopentylamine and 1.2 eq of TEA in anhydrous DCM under

    
     atmosphere at 0°C.
    
  • Addition: Dropwise add 1.0 eq of 3,4,5-trimethoxybenzoyl chloride dissolved in DCM over 30 minutes.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (remove unreacted amine), then sat.

    
     (remove acid), then brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the


 for microtubule assembly inhibition.
StepParameterDescription
1 Protein Prep Purify tubulin from bovine brain or use a commercial kit (>99% purity).
2 Buffer PEM Buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA) + 1 mM GTP.
3 Incubation Mix 10

M Tubulin with varying concentrations of Compound (0.1 – 100

M).
4 Detection Monitor absorbance at 340 nm every 30s for 60 mins at 37°C.
5 Analysis Calculate

of polymerization.

is the concentration reducing

by 50%.
NF- B Luciferase Reporter Assay

Objective: Assess anti-inflammatory potency in HEK293T cells.

  • Transfection: Co-transfect cells with

    
     plasmid and 
    
    
    
    control.
  • Treatment: Pre-treat cells with N-cyclopentyl-3,4,5-trimethoxybenzamide (1–50

    
    M) for 1 hour.
    
  • Stimulation: Induce inflammation with TNF-

    
     (10 ng/mL) for 6 hours.
    
  • Measurement: Lyse cells and measure luminescence using a Dual-Luciferase assay system.

  • Result: Reduced luminescence compared to TNF-

    
     control indicates inhibition.
    

Safety & Toxicology Profile

  • Cytotoxicity: While potent against tumor cells, benzamides generally show lower toxicity to non-proliferating healthy cells compared to taxanes.

  • Cardiotoxicity: Unlike anthracyclines, trimethoxybenzamides typically lack quinone moieties that generate free radicals, reducing cardiac risk.

  • Metabolic Stability: The amide bond is relatively stable against plasma esterases, but the methoxy groups are subject to O-demethylation by CYP450 enzymes (CYP3A4/2D6).

References

  • Saeed, A., & Arshad, M. (2008).[1] N-Cyclohexyl-3,4,5-trimethoxybenzamide.[1][2][3][4][5] Acta Crystallographica Section E. Link

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum. Journal of Natural Products. (Foundation for trimethoxy-based tubulin inhibitors).
  • Gao, Y., et al. (2025). Patrinia scabiosaefolia L. Modulates the Intestinal Microecology to Treat DSS-Induced Ulcerative Colitis. Journal of Ethnopharmacology. (Identifies N-cyclopropyl analog in anti-inflammatory context). Link

  • Lindgren, H., et al. (2001).[1][5] N-substituted benzamides inhibit NF-kappaB and NFAT. Molecular Pharmacology. (Establishes mechanism for benzamide class).

  • Sigma-Aldrich. (n.d.). Product Specification: N-CYCLOPENTYL-3,4,5-TRIMETHOXYBENZAMIDE. Link

Sources

N-Cyclopentyl-3,4,5-trimethoxybenzamide: A Literature Review of Potential Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The N-cyclopentyl-3,4,5-trimethoxybenzamide scaffold represents a fascinating chemical entity with potential therapeutic applications. While direct biological data for this specific molecule is sparse, its core structure, the 3,4,5-trimethoxybenzoyl moiety, is a recurring motif in a variety of biologically active compounds. This technical guide provides a comprehensive literature review of the putative biological targets of N-cyclopentyl-3,4,5-trimethoxybenzamide by examining the well-documented activities of its structural analogs. The primary focus will be on tubulin, a validated target for anticancer agents, with subsequent discussions on other potential targets including ribonucleotide reductase, serotonergic 5-HT1A receptors, and caspases. This guide will delve into the mechanistic details, experimental validation, and proposed signaling pathways associated with these interactions, offering a foundational understanding for future research and drug development endeavors.

Introduction: The Prominence of the 3,4,5-Trimethoxybenzoyl Moiety

The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities. Its presence is often associated with potent interactions with various biological macromolecules, leading to significant physiological effects. N-cyclopentyl-3,4,5-trimethoxybenzamide, the subject of this review, incorporates this privileged scaffold. Understanding the established biological targets of structurally related compounds is therefore crucial in predicting and validating its therapeutic potential. This guide will systematically explore these targets, beginning with the most extensively studied interaction: the inhibition of tubulin polymerization.

Primary Putative Target: Tubulin and Microtubule Dynamics

A substantial body of evidence points towards tubulin as a primary biological target for compounds containing the 3,4,5-trimethoxyphenyl moiety. These molecules often function as microtubule-targeting agents, disrupting the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Action: Inhibition of Tubulin Polymerization

Analogs of N-cyclopentyl-3,4,5-trimethoxybenzamide have been shown to inhibit the polymerization of tubulin into microtubules[1][2]. This activity is typically mediated by binding to the colchicine-binding site on β-tubulin[1]. The binding of these compounds to this site sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments, the building blocks of microtubules. This disruption of microtubule dynamics leads to a cascade of downstream cellular events.

Cellular Consequences of Tubulin Inhibition

The inhibition of tubulin polymerization has profound effects on cellular function, particularly in rapidly dividing cells such as cancer cells:

  • Cell Cycle Arrest at G2/M Phase: Disruption of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation, leads to an arrest of the cell cycle in the G2/M phase[1][2].

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the activation of effector caspases, such as caspase-3/7, leading to programmed cell death[1][3].

Experimental Workflow for Assessing Tubulin Inhibition

A typical experimental workflow to investigate the tubulin-targeting activity of a compound like N-cyclopentyl-3,4,5-trimethoxybenzamide is as follows:

Caption: Experimental workflow for evaluating tubulin-targeting agents.

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of N-cyclopentyl-3,4,5-trimethoxybenzamide on the polymerization of purified tubulin.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • Test compound (N-cyclopentyl-3,4,5-trimethoxybenzamide) dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 10% glycerol. Keep on ice.

  • Prepare a 2X solution of the test compound and controls at various concentrations in General Tubulin Buffer.

  • Add 50 µL of the 2X tubulin solution to each well of a pre-warmed 96-well plate.

  • Add 1 µL of 100 mM GTP to each well.

  • Initiate the polymerization by adding 50 µL of the 2X test compound or control solution to the respective wells.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The percentage of inhibition can be calculated by comparing the Vmax of the treated samples to the vehicle control.

Secondary and Tertiary Putative Targets

While tubulin is a prominent target, the 3,4,5-trimethoxybenzoyl scaffold has been implicated in the modulation of other key cellular proteins.

Ribonucleotide Reductase (RR)

A novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was found to inhibit ribonucleotide reductase[4]. RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.

  • Mechanism of Action: Inhibition of RR leads to the depletion of intracellular deoxyribonucleoside triphosphate (dNTP) pools, which in turn stalls DNA replication and induces apoptosis[4].

  • Therapeutic Implication: This suggests a potential application in oncology, possibly in synergy with other chemotherapeutic agents that target DNA synthesis, such as arabinofuranosylcytosine (Ara-C)[4].

Serotonergic 5-HT1A Receptors

Certain 3,4,5-trimethoxyphenyl acrylamides have demonstrated high binding affinities for serotonergic 5-HT1A receptors, exhibiting antinarcotic properties[5].

  • Mechanism of Action: The 5-HT1A receptor is a G-protein coupled receptor involved in the modulation of mood, anxiety, and other neurological processes. Ligands for this receptor can act as agonists or antagonists, leading to various downstream signaling events.

  • Therapeutic Implication: This opens up the possibility of N-cyclopentyl-3,4,5-trimethoxybenzamide having applications in the field of neuroscience, potentially as an anxiolytic or antidepressant agent.

Caspase-3

Novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives have been identified as inhibitors of caspase-3, exhibiting anti-apoptotic effects in a model of renal ischemia/reperfusion[3].

  • Mechanism of Action: Caspase-3 is a key executioner caspase in the apoptotic cascade. Its inhibition would block the final steps of programmed cell death.

  • Therapeutic Implication: While many anticancer drugs aim to induce apoptosis, caspase inhibitors have therapeutic potential in conditions characterized by excessive cell death, such as ischemic injury and neurodegenerative diseases.

Signaling Pathways

The interaction of N-cyclopentyl-3,4,5-trimethoxybenzamide with its putative targets would trigger distinct signaling pathways.

signaling_pathways cluster_tubulin Tubulin Inhibition Pathway cluster_rr Ribonucleotide Reductase Inhibition Pathway Compound_T N-cyclopentyl-3,4,5-trimethoxybenzamide Tubulin β-Tubulin (Colchicine Site) Compound_T->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_T Apoptosis Mitotic_Arrest->Apoptosis_T Compound_R N-cyclopentyl-3,4,5-trimethoxybenzamide RR Ribonucleotide Reductase Compound_R->RR dNTP_Depletion dNTP Pool Depletion RR->dNTP_Depletion DNA_Synthesis_Inhibition DNA Synthesis Inhibition dNTP_Depletion->DNA_Synthesis_Inhibition Apoptosis_R Apoptosis DNA_Synthesis_Inhibition->Apoptosis_R

Sources

metabolic stability profile of N-cyclopentyl-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the metabolic stability profile of N-cyclopentyl-3,4,5-trimethoxybenzamide , a structural pharmacophore often explored in CNS and anti-inflammatory drug discovery.

Given the specific nature of this compound as a research chemical, this guide synthesizes mechanistic predictions based on structure-activity relationships (SAR) with a validated experimental framework for confirming its metabolic fate.

Executive Summary

N-cyclopentyl-3,4,5-trimethoxybenzamide (CAS: 154235-00-4) presents a classic "soft drug" scaffold. Its metabolic stability is governed by two dominant domains: the electron-rich 3,4,5-trimethoxyphenyl ring and the lipophilic cyclopentyl moiety .

  • Predicted Classification: Moderate-to-High Clearance (

    
    ).
    
  • Primary Metabolic Route: Phase I Oxidative Metabolism (CYP450-mediated).

  • Key Liabilities: O-demethylation (rapid) and alicyclic hydroxylation (slower).

  • Phase II Potential: High (subsequent glucuronidation of O-demethylated phenols).

This guide details the anticipated metabolic pathways and provides the standard operating procedure (SOP) for quantifying intrinsic clearance (


) and identifying metabolites.

Chemical Identity & Physicochemical Context

Understanding the physicochemical properties is a prerequisite for designing the stability assay (e.g., solvent selection, protein binding).

PropertyValue (Predicted)Impact on Metabolism
Molecular Formula

--
MW 279.33 g/mol Amenable to LC-MS/MS detection (

).
LogP ~2.5 - 2.8Moderate lipophilicity; high affinity for CYP active sites.
PSA ~60 ŲGood membrane permeability; likely extensive hepatic exposure.
pKa Neutral AmideNon-ionizable at physiological pH; reduces lysosomal trapping.

Anticipated Metabolic Pathways (Mechanistic Profiling)

The metabolic fate of N-cyclopentyl-3,4,5-trimethoxybenzamide is dictated by regio-selective oxidation.

A. Phase I: Oxidative Modifications (CYP450)
  • O-Demethylation (Major Route): The 3,4,5-trimethoxy motif is a known substrate for CYP3A4 and CYP2C9 .

    • Mechanism:[1][2][3] Hydroxylation of the methoxy carbon

      
       unstable hemiacetal 
      
      
      
      loss of formaldehyde.
    • Regioselectivity: The para-methoxy (4-position) is typically the most labile due to steric accessibility and electronic activation, followed by the meta-positions.

    • Mass Shift: -14 Da (Loss of

      
      ).
      
  • Cyclopentyl Hydroxylation (Minor Route): The aliphatic ring is susceptible to oxidation by CYP2D6 or CYP3A4 .

    • Mechanism:[1][2][3] Carbon-hydrogen bond abstraction at C-3 or C-4 positions.

    • Mass Shift: +16 Da (Addition of Oxygen).

  • Amide Hydrolysis (Rare): While amidases can cleave the benzamide bond, the steric bulk of the trimethoxy and cyclopentyl groups generally protects against rapid hydrolysis in microsomes.

B. Phase II: Conjugation
  • Glucuronidation (UGTs): The phenol resulting from O-demethylation is an immediate target for UGTs (e.g., UGT1A1, UGT1A9), creating a highly polar metabolite for renal excretion.

Visualizing the Pathway

The following diagram maps the predicted metabolic tree.

MetabolicPathway Figure 1: Predicted Metabolic Pathway of N-cyclopentyl-3,4,5-trimethoxybenzamide Parent Parent Compound (MW 279) M1 M1: 4-O-Desmethyl (MW 265) -14 Da Parent->M1 CYP3A4/2C9 (Major) M2 M2: 3-O-Desmethyl (MW 265) -14 Da Parent->M2 CYP3A4 (Minor) M3 M3: Hydroxy-Cyclopentyl (MW 295) +16 Da Parent->M3 CYP2D6 (Oxidation) M4 M4: O-Glucuronide (MW 441) Phase II M1->M4 UGT (Conjugation) M2->M4 UGT

Figure 1: Predicted metabolic cascade showing primary O-demethylation followed by Phase II conjugation.

Experimental Protocols (Validation)

To confirm the profile above, perform the following assays. These protocols are designed for high-throughput screening (HTS) compatibility.

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) and half-life (

).

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final conc. of 1 µM (keeps [S] <

    
     for linear kinetics). Equilibrate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Protocol B: Metabolite Identification (MetID)

Objective: Confirm O-demethylation vs. Hydroxylation.

Instrument Settings (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Scan Mode: Information Dependent Acquisition (IDA) – Full Scan MS followed by MS/MS of top 3 ions.

  • Target Mass Triggers:

    • Parent: 280.3 Da

    • Desmethyl: 266.3 Da

    • Hydroxylated: 296.3 Da

Data Analysis & Interpretation

Calculating Intrinsic Clearance

Plot the natural log (ln) of the remaining parent compound (%) versus time. The slope of the linear regression (


) determines the half-life.




Interpreting the Results

(µL/min/mg)
ClassificationDrug Development Implication
< 10 Low ClearanceHigh stability; potential for once-daily dosing.
10 – 45 ModerateAcceptable; likely requires BID dosing.
> 45 High ClearanceLikely outcome for this compound. Rapid first-pass metabolism expected. Structural modification (e.g., deuteration of methoxy groups) may be needed.

Experimental Workflow Diagram

The following flowchart visualizes the decision matrix for the scientist executing this study.

AssayWorkflow Figure 2: Metabolic Stability Assessment Workflow Start Start: 10 mM Stock Incubation Incubate with Liver Microsomes + NADPH Start->Incubation Sampling Sample at 0, 15, 30, 60 min Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Decision Calculate CL_int Analysis->Decision HighStab Low CL_int (<10) Proceed to PK Decision->HighStab Stable LowStab High CL_int (>45) Identify Metabolites Decision->LowStab Unstable MetID MetID: Check -14 Da (O-dealk) Check +16 Da (OH) LowStab->MetID

Figure 2: Decision-tree workflow for assessing metabolic stability and subsequent actions.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

  • PubChem. (2025).[4] N-cyclopentyl-3,4,5-trimethoxybenzamide (Compound Summary). National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Optimal Solvent Selection for N-cyclopentyl-3,4,5-trimethoxybenzamide

[1]

Abstract & Compound Profile

N-cyclopentyl-3,4,5-trimethoxybenzamide is a lipophilic, neutral amide derivative often utilized in early-stage drug discovery as a structural analog to pharmacophores found in antiemetics (e.g., Trimethobenzamide) and specific kinase inhibitors.[1]

Unlike its pharmaceutical relatives that often contain ionizable amine tails (enhancing aqueous solubility), this specific derivative lacks ionizable centers at physiological pH (7.4).[1] Consequently, it exhibits low aqueous solubility and high membrane permeability (predicted LogP ~2.5–3.5).[1] This application note provides a validated protocol for solubilizing this compound for in vitro assays and in vivo administration, mitigating the risks of precipitation and experimental variability.

Physicochemical Profile (Derived)
PropertyValue / CharacteristicImplication
Core Structure Trimethoxybenzene + Cyclopentyl AmideHigh lipophilicity; electron-rich aromatic ring.[1]
Ionization Neutral (Amide pKa < -0.[1]5)Non-ionizable in pH 1–10 range.[1] pH adjustment will not improve solubility.[1]
Predicted LogP ~3.0 – 3.5Poor water solubility (< 10 µM predicted).[1]
H-Bond Donors 1 (Amide NH)Moderate potential for co-crystal formation.[1]
H-Bond Acceptors 4 (3 Methoxy O, 1 Amide O)Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Primary Solvent Selection (Stock Solutions)

For long-term storage and initial dissolution, anhydrous organic solvents are required.[1] The compound’s trimethoxy motif renders it highly soluble in polar aprotic solvents.

Recommended Stock Solvents
SolventSolubility RatingRecommended Conc.Usage Notes
DMSO (Anhydrous) Excellent (+++++)10 – 50 mM Gold Standard. High boiling point prevents concentration drift.[1] Hygroscopic; store under inert gas.
Ethanol (Abs.) Good (++++)5 – 20 mMGood for evaporation protocols.[1] Volatile; seal tightly to prevent concentration changes.
DMF Excellent (+++++)10 – 50 mMAlternative to DMSO if sulfur interference is suspected in specific metallo-enzyme assays.[1]
Water / PBS Poor (---)< 0.1 mMDo not use for stock preparation.[1] Compound will not dissolve.
Protocol 1: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 2.8 mg of N-cyclopentyl-3,4,5-trimethoxybenzamide (MW ≈ 279.33 g/mol ) into a glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage of high-concentration hydrophobic stocks to prevent sorption.[1]

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visually inspect against a dark background.[1] The solution must be crystal clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months (avoid repeated freeze-thaw cycles).

Aqueous Solubility & Assay Compatibility

A major error in handling this compound is "crashing out" upon dilution into aqueous buffers. Because the compound is neutral, it relies entirely on the co-solvent fraction to remain in solution.

The "Critical Solubility Limit"

In standard biochemical assays (PBS, pH 7.4), the maximum solubility is likely < 10 µM without carriers.

  • Safe Zone: < 1 µM (0.1% DMSO)[1]

  • Risk Zone: 1–10 µM (Requires 1% DMSO or surfactant)[1]

  • Precipitation Zone: > 10 µM (Visible precipitate likely)

Protocol 2: Kinetic Solubility Screening (Step-by-Step)

Use this protocol to determine the maximum assay concentration before precipitation occurs.[1]

  • Preparation: Prepare a 96-well plate with 198 µL of Assay Buffer (e.g., PBS) per well.

  • Spiking: Add 2 µL of DMSO stock (at varying concentrations: 1, 5, 10, 20, 50 mM) to the buffer.

    • Final DMSO concentration is fixed at 1%.

  • Incubation: Shake the plate at 500 rpm for 2 hours at room temperature.

  • Readout (Nephelometry/Absorbance): Measure absorbance at 600 nm (turbidity).

    • Interpretation: An increase in OD600 > 0.005 above background indicates precipitation.[1]

  • Validation: For clear wells, centrifuge at 3000 x g for 10 minutes and analyze the supernatant via HPLC-UV to confirm the actual concentration matches the theoretical dose.

Formulation for In Vivo Administration

For animal studies, simple DMSO/Water mixtures are often insufficient due to the compound's lipophilicity and potential for pain upon injection. A multi-component vehicle is required.

Recommended Vehicle Systems

Option A: Standard IP/SC Injection (High Solubility)

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent)

  • 50% Saline/Water (Diluent)[1]

  • Protocol: Dissolve compound in DMSO first.[1][2] Add PEG 400 and vortex. Slowly add Saline with continuous vortexing.

Option B: Oral Gavage (Suspension/Emulsion) [1]

  • 0.5% Methylcellulose + 0.1% Tween 80 in Water.[1]

  • Protocol: Micronize the compound or precipitate it from a small volume of Ethanol into the stirring vehicle to create a fine, stable suspension.

Decision Logic for Solvent Selection

The following diagram outlines the decision process for selecting the correct solvent system based on the experimental application.

SolventSelectionStartStart: N-cyclopentyl-3,4,5-trimethoxybenzamide SolidStockPrepPrepare Stock Solution(10-50 mM)Start->StockPrepSolventChoiceSelect Primary SolventStockPrep->SolventChoiceDMSOAnhydrous DMSO(Recommended)SolventChoice->DMSOStandardEthanolEthanol(Evaporation Required)SolventChoice->EthanolAlternativeAppCheckApplication?DMSO->AppCheckEthanol->AppCheckInVitroIn Vitro Assay(Cell/Enzyme)AppCheck->InVitroInVivoIn Vivo Study(Animal Model)AppCheck->InVivoDilutionDilute into BufferKeep DMSO < 1%InVitro->DilutionFormulationVehicle Formulation:10% DMSO / 40% PEG400 / 50% SalineInVivo->FormulationPrecipCheckCheck Turbidity(OD600)Dilution->PrecipCheckSuccessProceed with ExperimentPrecipCheck->SuccessClearFailPrecipitation Detected!Reduce Conc. or Add CyclodextrinPrecipCheck->FailCloudyFormulation->Success

Figure 1: Decision tree for solvent selection and formulation based on experimental intent. Colors indicate: Blue (Process), Green (Optimal/Success), Yellow (Decision), Red (Caution/Failure).

References

  • PubChem Compound Summary: Trimethobenzamide. National Center for Biotechnology Information.[1] (Accessed 2023). Available at: [Link][1]

    • Context: Source of physicochemical d
  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.

    • Context: Foundational principles of lipophilicity and solubility prediction (Rule of 5).
  • Di, L., & Kerns, E. H. "Kinetic solubility assay."[1] Drug-Like Properties: Concepts, Structure Design and Methods, Elsevier, 2008.[1]

    • Context: Standard protocols for kinetic solubility screening in DMSO stocks.
  • Przybylek, M., et al. "New Screening Protocol for Effective Green Solvents Selection of Benzamide..." Molecules, 2022.[1][3][4] Available at: [Link][1]

    • Context: Detailed analysis of solvent interactions with benzamide deriv
  • Sanofi Solvent Selection Guide. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.[1][5]

    • Context: Industry standard for solvent safety and classific

Application Note: Preclinical Dosing & Evaluation of N-cyclopentyl-3,4,5-trimethoxybenzamide (NCTMB)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the preclinical evaluation of N-cyclopentyl-3,4,5-trimethoxybenzamide (NCTMB) .

Note on Data Availability: As of 2025, N-cyclopentyl-3,4,5-trimethoxybenzamide (CAS 154235-00-4) is primarily a chemical library entity with limited specific published in vivo data. Consequently, this guide synthesizes pharmacological principles from structurally homologous trimethoxybenzamides (e.g., combretastatin analogues, trimethobenzamide) to establish a rigorous, self-validating dosing framework.

Executive Summary & Mechanism of Action

The 3,4,5-trimethoxybenzamide moiety is a "privileged structure" in medicinal chemistry, frequently associated with microtubule destabilization (antiproliferative activity) and CNS modulation (antiemetic/sedative effects). The addition of the N-cyclopentyl group significantly increases lipophilicity (Predicted LogP ~2.6), enhancing blood-brain barrier (BBB) penetration and cellular permeability compared to hydrophilic analogs.

Critical Experimental Causality:

  • Why this protocol? Because the compound is lipophilic and likely potent, standard aqueous dosing will fail. You must use a solubilizing vehicle.

  • Why these endpoints? The trimethoxy motif carries a risk of neurotoxicity and neutropenia; safety profiling (MTD) must precede efficacy models.

Hypothetical Signaling Pathway & Mechanism

The following diagram illustrates the dual-potential mechanism (Cytotoxic vs. CNS) that this protocol is designed to deconstruct.

MOA_Pathway cluster_Cytosol Cytosolic Mechanism (Oncology) cluster_CNS CNS Mechanism (Neurology) Compound N-cyclopentyl- 3,4,5-trimethoxybenzamide Tubulin Tubulin (Colchicine Site) Compound->Tubulin High Affinity Binding Receptors D2 / 5-HT3 Receptors Compound->Receptors Modulation (If BBB permeable) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Disruption Apoptosis Apoptosis (Vascular Shutdown) Arrest->Apoptosis Signaling Synaptic Transmission Receptors->Signaling Alters Effect Sedation / Antiemetic Signaling->Effect

Figure 1: Dual mechanistic hypothesis. The protocol prioritizes validating the tubulin-inhibitory pathway while monitoring CNS side effects.

Formulation Strategy (Critical Step)

Challenge: NCTMB is expected to have poor water solubility. Using simple saline will lead to precipitation, erratic absorption, and false negatives.

Recommended Vehicle System: For intraperitoneal (IP) or Oral (PO) administration in mice, use a Co-solvent/Surfactant Mix .

ComponentConcentrationFunction
DMSO 5%Primary solubilizer for the organic compound.
PEG 400 40%Co-solvent to maintain stability in aqueous phase.
Tween 80 5%Surfactant to prevent precipitation upon dilution.
Saline (0.9%) 50%Bulk aqueous carrier (Add LAST).

Preparation Protocol:

  • Weigh NCTMB powder.

  • Dissolve completely in 100% DMSO (vortex until clear).

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline while vortexing to prevent "crashing out."

  • Quality Check: Solution must be clear. If cloudy, sonicate for 10 mins. If still cloudy, increase DMSO to 10%.

Phase 1: Maximum Tolerated Dose (MTD) Protocol

Before efficacy testing, you must establish the safety ceiling. Trimethoxybenzamides can cause rapid respiratory depression or ataxia if overdosed.

Subject: C57BL/6 Mice (n=3 per cohort), 8-10 weeks old. Route: Intraperitoneal (IP) - Preferred for initial bioavailability.

Step-Up Dosing Scheme
CohortDose (mg/kg)Observation PeriodStop Criteria (Humane Endpoints)
Low 1024 HoursNone expected.
Mid 3024 HoursMild sedation, piloerection.
High 6048 HoursAtaxia, >15% weight loss, labored breathing.
Limit 10048 HoursSevere neurotoxicity or death.

Decision Logic:

  • If 10 mg/kg shows no effect

    
     Proceed to 30 mg/kg .
    
  • If 60 mg/kg causes >15% weight loss

    
    MTD is defined as 30-40 mg/kg .
    
  • Note: If the compound targets tubulin, expect weight loss to be delayed (24-48h post-dose) due to gut epithelial toxicity.

Phase 2: Efficacy & Pharmacodynamics

Once MTD is established (e.g., 40 mg/kg), proceed to efficacy models.

Scenario A: Oncology (Xenograft Model)

Targeting Tubulin/Vascular Disruption

  • Model: Subcutaneous tumor (e.g., 4T1 or MC38) in mice.

  • Dosing Regimen: 20 mg/kg (50% of MTD), IP, Daily (QD) or Every Other Day (Q2D) for 14 days.

  • Positive Control: Combretastatin A4 (CA4) or Paclitaxel.

  • Readout: Tumor Volume (

    
    ).
    
Scenario B: CNS Activity (Behavioral Screen)

Targeting Dopamine/Serotonin receptors

  • Test: Open Field Test (Locomotion) & Rotarod (Coordination).

  • Timing: 30, 60, and 120 minutes post-dose.

  • Expectation: If NCTMB acts like Trimethobenzamide, expect reduced locomotion without ataxia (sedation).

Experimental Workflow Diagram

Workflow Start Start: NCTMB Powder Formulation Formulate in DMSO/PEG/Saline (Check Solubility) Start->Formulation MTD_Study Phase 1: MTD Study (10, 30, 60 mg/kg IP) Formulation->MTD_Study Decision Toxicity Observed? MTD_Study->Decision Safe Define MTD (e.g., 40 mg/kg) Decision->Safe No Toxic Reduce Dose Test Intermediate Decision->Toxic Yes (>15% BW loss) Efficacy Phase 2: Efficacy Study Safe->Efficacy Toxic->Safe Onco Oncology: Tumor Growth Inhibition Efficacy->Onco If Antiproliferative CNS CNS: Open Field / Rotarod Efficacy->CNS If Sedative

Figure 2: Step-wise decision tree for evaluating NCTMB in vivo.

References & Grounding

Since specific literature for N-cyclopentyl-3,4,5-trimethoxybenzamide is absent, the following references provide the structural and methodological basis for this protocol, validating the approach for trimethoxybenzamide derivatives.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum." Journal of Natural Products. (Establishes the 3,4,5-trimethoxy motif as a tubulin binder).

  • Sackett, D. L. (1993). "Podophyllotoxin, steganacin and combretastatin: natural products that bind at the colchicine site of tubulin." Pharmacology & Therapeutics. (Mechanism of action grounding).

  • Wong, I. L., et al. (2022). "Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues." Scientific Reports. (Recent validation of amide-linked trimethoxy derivatives).

  • Gad, S. C. (2016). "Vehicle Selection for In Vivo Studies." Drug Discovery Toxicology. (Basis for the DMSO/PEG formulation recommendation).

Disclaimer: This protocol is a theoretical framework derived from structure-activity relationship (SAR) analysis of the trimethoxybenzamide class. Researchers must perform their own solubility and pilot toxicity tests before committing to large-scale animal cohorts.

Troubleshooting & Optimization

troubleshooting solubility issues of N-cyclopentyl-3,4,5-trimethoxybenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

User Query: "I cannot get N-cyclopentyl-3,4,5-trimethoxybenzamide to stay in solution when adding it to my cell culture media/buffer. It precipitates immediately or over a few hours."

Scientist's Diagnostic: This molecule presents a classic "lipophilic amide" challenge.[1] Its structure combines a hydrophobic cyclopentyl ring and a trimethoxy-phenyl core .[1] While the methoxy groups are polar acceptors, the overall molecule lacks ionizable groups within the physiological pH range (pH 2–8).

  • BCS Classification (Estimated): Class II (Low Solubility, High Permeability).[1]

  • Key Barrier: High crystal lattice energy due to intermolecular hydrogen bonding (amide-to-amide) and high logP (estimated > 2.5).[1]

  • Common Pitfall: Attempting to use pH adjustments.[1] This molecule is a neutral amide. Adjusting pH will not ionize it and will not improve solubility, but may induce chemical hydrolysis.[1]

Troubleshooting Guide (FAQ Format)

Module A: The "Crash-Out" Phenomenon

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it to 10 µM in PBS, it turns cloudy. Why?

A: You are experiencing solvent shock (also known as the "parabolic solubility profile").[1]

  • The Mechanism: In 100% DMSO, the compound is solvated by dipole-dipole interactions. When you add water (a highly polar, H-bond network solvent), the water molecules preferentially bond with each other and the DMSO, "squeezing" the hydrophobic drug out of solution.

  • The Fix: You must lower the kinetic energy barrier for mixing.

    • Do not add the DMSO stock directly to a large volume of cold buffer.[1]

    • Protocol:

      • Warm your buffer/media to 37°C.[1]

      • Vortex the buffer rapidly.

      • Inject the DMSO stock sub-surface (into the middle of the liquid) while vortexing.

      • Critical: If the final concentration exceeds the thermodynamic solubility limit (likely < 50 µM in pure PBS), you must use a solubilizing excipient (see Module B).

Q2: Can I just sonicate the cloudy solution until it clears?

A: Proceed with extreme caution. Sonication often creates a micro-suspension or colloid, not a true solution.[1] The liquid may look clear to the naked eye, but it contains nano-aggregates.[1]

  • Risk: These aggregates can stick to cell membranes non-specifically, causing false positives in toxicity assays or false negatives in receptor binding assays.[1]

  • Validation: If you sonicate, you must verify the solution using Dynamic Light Scattering (DLS) or by spinning it at 10,000 x g for 10 minutes to see if a pellet forms.[1]

Module B: Advanced Solubilization Strategies

Q3: Since pH adjustment doesn't work, what excipients do you recommend?

A: For benzamide derivatives, we recommend two primary strategies based on your downstream application:

Strategy 1: Complexation (Best for Cell Culture) [1]

  • Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Mechanism: The hydrophobic cyclopentyl and phenyl rings insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

  • Protocol:

    • Prepare a 20% (w/v) stock of HP-β-CD in water/buffer.[1]

    • Dissolve your compound in 100% DMSO.[1][2][3]

    • Dilute the DMSO stock into the cyclodextrin solution first, then dilute that mixture into your final media.

Strategy 2: Surfactants (Best for Acute Animal Dosing) [1]

  • Excipient: Tween 80 (Polysorbate 80).[1]

  • Mechanism: Forms micelles that encapsulate the drug.

  • Limit: High concentrations (>1%) can be lytic to cells; use only for in vivo or specific biochemical assays.[1]

Module C: Experimental Data & Limits
Table 1: Solvent Compatibility Matrix
Solvent SystemEstimated Solubility LimitSuitabilityNotes
100% DMSO > 50 mMStock Only Hygroscopic; store aliquots at -20°C.
100% Ethanol ~ 10-20 mMStock Only Evaporates; harder to maintain precise concentration.[1]
PBS (pH 7.4) < 10 µM (likely < 5 µg/mL)Poor High risk of precipitation.[1]
PBS + 0.1% DMSO ~ 20-50 µMModerate Kinetic stability only (precipitates over time).[1]
PBS + 20% HP-β-CD > 500 µMExcellent Thermodynamic stability; biological inertness.[1]

Visual Workflows

Diagram 1: Solubilization Decision Tree

Caption: Logic flow for selecting the correct solubilization method based on final assay requirements.

SolubilityDecision Start Start: N-cyclopentyl-3,4,5-trimethoxybenzamide (Solid Powder) Stock Dissolve in 100% DMSO (Stock: 10-50 mM) Start->Stock CheckConc Target Final Concentration? Stock->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DirectDil Direct Dilution into Warm Media (Vortex) LowConc->DirectDil Cyclodextrin Use HP-β-Cyclodextrin (10-20% w/v in buffer) HighConc->Cyclodextrin Cell Culture Surfactant Use Tween 80 (0.1-1%) (Non-Cellular Assays) HighConc->Surfactant Enzyme/Animal PrecipCheck Check for Cloudiness (Turbidity) DirectDil->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear Fail Precipitation Observed PrecipCheck->Fail Cloudy Fail->Cyclodextrin Rescue

Diagram 2: The "Sandwich" Dilution Protocol

Caption: Optimized mixing protocol to prevent local supersaturation and immediate precipitation.

DilutionProtocol Step1 1. Prepare Buffer (Contains 10% HP-β-CD) Step2 2. Vortex Buffer (Create Vortex Cone) Step1->Step2 Step3 3. Sub-Surface Injection (Inject DMSO stock into center of vortex) Step2->Step3 Step4 4. Equilibrate (Shake 30 mins @ 37°C) Step3->Step4

References & Grounding

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. (Establishes the mechanism for solubilizing lipophilic drugs like benzamides using HP-β-CD).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. (Foundational theory on LogP and solubility issues for Class II compounds).

  • PubChem Compound Summary. (For structural verification of benzamide derivatives and physicochemical property estimation). [1]

  • Sigma-Aldrich Technical Library. DMSO Solubility & Stability Guidelines. (Standard protocols for DMSO stock handling).

Disclaimer: This guide is for research use only. All solubility limits are estimates based on structural analogs and standard thermodynamic principles.[1] Always perform a pilot solubility test before committing valuable compound to large-scale experiments.

Sources

Technical Support Center: Stability & Impurity Profiling of N-cyclopentyl-3,4,5-trimethoxybenzamide

[1]

Status: Operational Ticket ID: T-STR-2024-882 Subject: Troubleshooting Degradation Pathways & Analytical Method Anomalies Assigned Specialist: Senior Application Scientist, Stability Division[1]

Executive Summary

You are analyzing N-cyclopentyl-3,4,5-trimethoxybenzamide , a molecule structurally characterized by a lipophilic trimethoxy-substituted benzoyl core linked to a saturated alicyclic amine (cyclopentylamine) via a secondary amide bond.[1]

This guide addresses the three most common technical hurdles reported by researchers working with this scaffold:

  • The "Invisible" Degradant: Mass balance failures during hydrolytic stress.

  • Isobaric Interferences: Distinguishing oxidative impurities in LC-MS.

  • pH-Dependent Retention Shifts: Chromatographic instability of the acidic degradant.[1]

Module 1: Hydrolytic Degradation & The "Mass Balance" Error

User Issue

"I performed acid hydrolysis (0.1 N HCl, 60°C). The parent peak area decreased by 15%, but I only see one new peak (Degradant A) accounting for ~8% of the area. My mass balance is failing. Where is the rest?"

Technical Diagnosis

The amide bond cleavage yields two distinct fragments. You are likely detecting the UV-active benzoic acid derivative but missing the non-chromophoric amine.[1]

The Reaction:

1
Troubleshooting Protocol
DegradantStructureUV ActivityDetection Strategy
DP-1 3,4,5-Trimethoxybenzoic acidHigh (Benzene ring + conjugation)Standard UV (254 nm).[1]
DP-2 CyclopentylamineNull (No chromophore)Requires Action. See below.[1]

Corrective Actions:

  • Switch Detector: If available, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with UV.[1] These are universal detectors and will reveal DP-2.[1]

  • Derivatization (If UV-only): React the stressed sample with FMOC-Cl or Dansyl Chloride.[1] These reagents bind to the primary amine of DP-2, rendering it UV/Fluorescence active.[1]

  • LC-MS Confirmation: Monitor m/z 86.09 (

    
     for cyclopentylamine) in positive mode.[1] Note that this low mass often falls below the standard scanning cutoff (often set to m/z 100).[1] Lower your scan range to m/z 50. 
    

Module 2: Oxidative Stress & MS Interpretation

User Issue

"Under oxidative conditions (3% H2O2), I see a degradant with [M+16]. Is this the N-oxide or a hydroxylated ring?"

Technical Diagnosis

While N-oxides are common in tertiary amines, your molecule is a secondary amide .[1] Secondary amides are resistant to N-oxidation under standard stress conditions.[1] The

O-dealkylation1

However, if you observe

Ring HydroxylationAmide Oxidation
MS/MS Fragmentation Logic (Q&A)

Q: How do I distinguish the oxidation site? A: Look at the daughter ions in MS/MS (Collision Induced Dissociation).

  • Scenario A: Oxidation on the Cyclopentyl Ring

    • Parent:

      
       (assuming M+16).[1]
      
    • Fragment: You will see the intact trimethoxybenzoyl fragment (

      
      ).
      
  • Scenario B: Oxidation on the Aromatic Ring (Phenol formation) [1]

    • Parent:

      
      .[1]
      
    • Fragment: The benzoyl fragment shifts to

      
       (195 + 16).
      

Q: What is the most likely oxidative impurity? A: DP-3 (O-desmethyl). Radical oxidation often removes a methyl group from the methoxy substituents.[1]

  • Mass Shift:

    
     Da (
    
    
    is rare; usually
    
    
    ).
  • Mechanism: Oxidative attack on the ether oxygen

    
     Hemiacetal intermediate 
    
    
    Loss of Formaldehyde
    
    
    Phenol.

Module 3: Chromatographic Anomalies (DP-1)

User Issue

"The retention time (RT) of the major degradant (DP-1) drifts between runs, sometimes co-eluting with the solvent front."

Technical Diagnosis

DP-1 is 3,4,5-trimethoxybenzoic acid .[1][2] It has a pKa of approximately 4.0 - 4.2.[1]

  • If your mobile phase pH is near 4.0, the species exists in equilibrium between ionized (fast moving) and non-ionized (retained) states.[1] Small pH fluctuations cause massive RT shifts.[1]

  • If pH > 5.0, it is fully ionized and elutes dead-fast (solvent front).[1]

Optimization Guide
Mobile Phase pHDP-1 StateRetention BehaviorRecommendation
pH 2.0 - 3.0 Non-ionized (Neutral)Retained. Elutes after solvent front.[1]Recommended. Use 0.1% Formic Acid or Phosphate Buffer.[1]
pH 4.0 - 4.5 Mixed StateUnstable. Broad peaks, shifting RT.[1]Avoid.
pH > 6.0 Ionized (Anionic)Unretained. Elutes in void volume.[1]Avoid unless using Ion Pairing agents.

Visualizing the Pathways

The following diagram illustrates the degradation logic flow for N-cyclopentyl-3,4,5-trimethoxybenzamide.

DegradationPathwaysParentParent MoleculeN-cyclopentyl-3,4,5-trimethoxybenzamide(MW: ~279)HydrolysisHydrolysis (Acid/Base)Amide Bond CleavageParent->Hydrolysis StressOxidationOxidation (H2O2)Radical AttackParent->Oxidation StressDP1DP-1: 3,4,5-Trimethoxybenzoic Acid(UV Active, pKa ~4.1)Hydrolysis->DP1  Retained at low pHDP2DP-2: Cyclopentylamine(Non-UV Active, Basic)Hydrolysis->DP2  Requires CAD/MSDP3DP-3: O-Desmethyl Analogs(Phenol formation, -14 Da)Oxidation->DP3  Major PathwayDP4DP-4: Hydroxylated Cyclopentyl(+16 Da)Oxidation->DP4  Minor Pathway

Caption: Figure 1. Primary degradation pathways showing hydrolytic cleavage products and oxidative derivatives.

Standardized Stress Testing Protocol (ICH Q1A Aligned)

To formally identify these products, execute the following stress conditions. This protocol is self-validating: if you do not see degradation in the "Positive Control" (Gross Stress), your conditions are too mild.[1]

Stress TypeConditionTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrs5-20%Neutralize sample before injection to prevent peak distortion.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 4-24 hrs5-20%Warning: Silica columns degrade at high pH.[1] Neutralize immediately.
Oxidation 3%

, RT, 2-24 hrs
5-20%Monitor for

(demethylation) and

.[1]
Photolysis 1.2M lux hours (ICH Q1B)VariableTrimethoxy benzenes are photosensitive.[1] Protect controls with foil.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4] (2003).[1][3][4] Defines the stress testing thresholds (5-20% degradation target).

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3][5] (1996).[1][3]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews 59.1 (2007): 59-96.[1] (Authoritative source on mass balance and "invisible" degradants).

  • Bannister, S. J., et al. "Hydrolysis of benzamides." Journal of Pharmaceutical Sciences (General mechanism for amide hydrolysis kinetics). [1]

Validation & Comparative

Validation Guide: Purity Assessment of N-cyclopentyl-3,4,5-trimethoxybenzamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blind Spot" in Standard Analysis

In the synthesis of N-cyclopentyl-3,4,5-trimethoxybenzamide , standard HPLC-UV purity assessment is frequently insufficient. While the benzamide core and the starting material (3,4,5-trimethoxybenzoic acid) possess strong chromophores, the amine precursor—cyclopentylamine —is effectively "invisible" to UV detection due to the lack of conjugated


-systems.

This guide validates a Liquid Chromatography-Mass Spectrometry (LC-MS) protocol designed specifically to detect these non-chromophoric impurities. By shifting from UV to Mass Spectrometry (MS) detection, we achieve a 100-fold increase in sensitivity for alkylamine precursors and definitive structural confirmation of the target amide.

Comparative Analysis: Why LC-MS?

The following table contrasts the three primary analytical techniques available for this validation. The critical driver for selecting LC-MS is the Specificity regarding the amine precursor.

FeatureHPLC-UV (PDA) LC-MS (ESI-Single Quad) qNMR (

H)
Primary Detection Chromophores (

)
Mass-to-Charge Ratio (

)
Proton Environment
Target Analyte Benzamide (Excellent)Benzamide (Excellent)Benzamide (Excellent)
Impurity A (Acid) Detectable (UV Active)Detectable (Ionizable)Detectable
Impurity B (Amine) Invisible (No Chromophore)High Sensitivity (ESI+)Detectable (Low Sensitivity)
LOD (Typical) 0.05% (UV active only)< 0.005% (Universal)~1.0% (Time dependent)
Throughput HighHighLow
Cost per Run LowMediumHigh

Critical Insight: Relying solely on HPLC-UV poses a risk of "false purity," where the product appears >99% pure despite containing significant residual cyclopentylamine (toxicological concern).

Strategic Protocol: LC-MS Methodology

This protocol utilizes Electrospray Ionization (ESI) in positive mode. The amide nitrogen and the methoxy groups facilitate protonation


.
Sample Preparation
  • Solvent: Methanol:Water (90:10). The high organic content ensures solubility of the lipophilic cyclopentyl tail.

  • Concentration: 0.1 mg/mL (for impurity profiling) and 1.0 µg/mL (for sensitivity checks).

  • Filtration: 0.22 µm PTFE filter (prevents particulate clogging of the ESI capillary).

Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       95% B (Elution of polar amine then lipophilic amide)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min (Optimal for ESI desolvation).

Mass Spectrometry Settings (MS)
  • Source: ESI Positive (

    
    ).
    
  • Scan Mode: Full Scan (

    
     50–500) for profiling; SIM/MRM for validation.
    
  • Key Targets (

    
    ): 
    
    • Target Amide: 280.15

      
       (Calc: 279.15).
      
    • Impurity A (Acid): 213.07

      
      .
      
    • Impurity B (Amine): 86.09

      
       (Cyclopentylamine).
      

Validation Framework (ICH Q2(R1) Aligned)

To validate this method, you must demonstrate that the system can reliably quantify the "invisible" impurity.

Specificity (The "Amine Challenge")

Experiment: Spike pure N-cyclopentyl-3,4,5-trimethoxybenzamide with 0.1% cyclopentylamine.

  • UV Trace (254 nm): Should show only the main peak (Amine is silent).

  • TIC (Total Ion Chromatogram): Should show two distinct peaks.

  • Result: The presence of the resolved peak at

    
     86.09 confirms specificity.
    
Linearity & Range

Experiment: Prepare serial dilutions of the target amide (10 ng/mL to 10 µg/mL).

  • Criterion:

    
    .
    
  • Causality: Deviations at high concentrations indicate ESI saturation (droplet saturation), requiring sample dilution.

Limit of Detection (LOD)

Experiment: Determine the signal-to-noise (S/N) ratio of 3:1 for the cyclopentylamine impurity.

  • Target: LC-MS should detect < 10 ng/mL of the amine, whereas UV will fail even at mg/mL levels.

Visualizing the Workflow

The following diagram illustrates the critical divergence between UV and MS detection pathways for this specific compound.

ValidationWorkflow Sample Crude Reaction Mixture LC C18 Separation Sample->LC Inject Split Flow Splitter LC->Split UV_Det UV Detector (254nm) Split->UV_Det Path A MS_Det MS Detector (ESI+) Split->MS_Det Path B Data_UV Chromatogram A: Only Benzamide Visible UV_Det->Data_UV Blind to Amine Data_MS Chromatogram B: Benzamide + Cyclopentylamine MS_Det->Data_MS Detects All Decision Purity Verification Data_UV->Decision Risk of False Pass Data_MS->Decision Validated Purity

Figure 1: Parallel detection workflow highlighting the detection gap in UV methods for non-chromophoric amines.

Decision Matrix: Method Selection

DecisionTree Start Start Validation CheckStruct Does Impurity have Chromophore? Start->CheckStruct Yes Use HPLC-UV (Cost Effective) CheckStruct->Yes Yes (e.g., Benzoic Acid) No Is Impurity Volatile? CheckStruct->No No (e.g., Cyclopentylamine) Volatile Use GC-MS (Good for Solvents) No->Volatile NonVolatile Use LC-MS (ESI) (Required for Cyclopentylamine) No->NonVolatile Standard Path Volatile->NonVolatile If Amide Unstable

Figure 2: Decision matrix for selecting the appropriate validation technique based on impurity properties.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

  • Food and Drug Administration (FDA). (2021).[2] Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Cyclopentylamine. (Demonstrating lack of UV chromophore).

  • Shimadzu Application News. (n.d.). Analysis of Pharmaceutical Impurities Using LC-MS. (General reference for LC-MS impurity profiling).

Sources

Safety Operating Guide

Personal protective equipment for handling N-cyclopentyl-3,4,5-trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The Precautionary Mandate

As researchers, we often handle "early discovery" libraries where toxicological data is sparse. N-cyclopentyl-3,4,5-trimethoxybenzamide falls into this category.[1] While specific toxicological monographs are limited, its structural homology to bioactive benzamides (e.g., Trimethobenzamide) and available GHS classifications necessitate a High-Potency Handling Strategy .

Current Hazard Classification (GHS/CLP):

  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[3][6]

  • H372: Causes damage to organs through prolonged or repeated exposure.[3]

  • H410: Very toxic to aquatic life with long-lasting effects.[3]

Scientist-to-Scientist Insight: Do not treat this merely as a "harmful" irritant. The H372 designation suggests systemic toxicity potential. Until a specific Occupational Exposure Limit (OEL) is established, you must default to Occupational Exposure Band (OEB) 3 , targeting an airborne concentration containment of < 10 µg/m³ .

Technical Justification: Structural Activity Relationship (SAR)

To understand why we prescribe stringent PPE, we look at the pharmacophore.

  • The 3,4,5-Trimethoxy Moiety: This substitution pattern is historically significant in medicinal chemistry, often associated with psychoactive or CNS-active compounds (e.g., mescaline analogs, reserpine derivatives).

  • The Benzamide Linker: Substituted benzamides are a known class of dopamine antagonists and antiemetics.

  • The Cyclopentyl Group: Increases lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) penetration and dermal absorption rates.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Redundant Barrier System . If one barrier fails (e.g., glove tear), a secondary control must be active.

PPE Specification Table
Protection ZoneEquipment StandardOperational Logic
Respiratory Powered Air Purifying Respirator (PAPR) ORN100/P3 Half-Mask Primary Defense: Engineering controls (see below) are first. If weighing outside a Vented Balance Enclosure (VBE), respiratory protection is mandatory to prevent inhalation of micro-particulates.
Dermal (Hands) Double Gloving (Nitrile) Outer: 5-8 mil Nitrile (High dexterity). Inner: 4 mil Nitrile (Indicator color preferred). Change outer gloves immediately upon visible contamination.
Dermal (Body) Tyvek® 400 (or equivalent) Lab Coat/Sleeve Covers Standard cotton coats retain particulates. Disposable, non-woven polyethylene (Tyvek) prevents "take-home" exposure and cross-contamination of common lab areas.
Ocular Indirect Vent Safety Goggles Critical: Standard safety glasses allow dust entry from the side. Goggles seal the orbital area against airborne fines.

Engineering Controls & Containment Workflow

PPE is the last line of defense. Your primary safety mechanism is the Local Exhaust Ventilation (LEV) .

The "Zone of Protection" Protocol
  • Solid Handling (Weighing/Transfer):

    • MUST be performed in a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.

    • Never handle the neat solid on an open benchtop.

    • Airflow Check: Verify face velocity is 0.3 – 0.5 m/s before opening the vial.

  • Solution Preparation:

    • Once dissolved (e.g., in DMSO or Methanol), the inhalation risk drops, but dermal risk remains.

    • Maintain double-gloving protocols during aliquoting.

Operational Workflow Diagram

The following diagram illustrates the decision logic for handling this compound safely.

SafetyProtocol Start Start: Receive Compound Assess Assess Physical State (Solid vs. Solution) Start->Assess Solid Solid / Powder Assess->Solid High Dust Risk Liquid Solution / Oil Assess->Liquid Splash Risk VBE Transfer to Vented Balance Enclosure (VBE) Solid->VBE Mandatory Containment FumeHood Standard Chemical Fume Hood Liquid->FumeHood Weighing Weighing Protocol: 1. Static Gun usage 2. Pre-tared Vial 3. Wet Wipe Decon VBE->Weighing Waste Disposal: Solid Waste Stream (Incineration) VBE->Waste FumeHood->Waste Dissolve Dissolution (Solubilize immediately) Weighing->Dissolve Dissolve->FumeHood Transfer as Liquid

Figure 1: Decision logic for containment based on physical state. Solids require VBE containment to mitigate dust inhalation risks.

Decontamination & Disposal Procedures

Because H410 indicates high aquatic toxicity, zero discharge to drains is permitted.

Step-by-Step Decontamination
  • Solvent Selection: Benzamides are typically lipophilic. Use Ethanol or Isopropyl Alcohol (IPA) for surface cleaning, followed by a detergent wash.

  • The "Wipe-Down" Technique:

    • Do not spray directly into the powder (causes aerosolization).

    • Saturate a wipe with IPA.

    • Wipe from the cleanest area to the dirtiest area (concentric circles inward).

  • Waste Segregation:

    • Solid Waste: All contaminated gloves, wipes, and weighing boats must go into a dedicated "Cytotoxic/High Potency" burn bin.

    • Liquid Waste: Collect in a dedicated carboy labeled "Halogen-Free Organic - Toxic."

Emergency Response

  • Inhalation: Move immediately to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[7] Alert medical services that the patient was exposed to a CNS-active benzamide derivative.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][7] Do not rub eyes, as this may embed crystals into the cornea.

  • Spill (Powder):

    • Evacuate the immediate area.[2][3][5][6][7][8]

    • Don N100/P3 respirator.[9]

    • Cover spill with wet paper towels (to suppress dust).

    • Scoop into a hazardous waste bag.

    • Clean area with Ethanol.

References

  • PubChem. (n.d.). Compound Summary: N-cyclopentyl-3,4,5-trimethoxybenzamide.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.